molecular formula C24H32N2OS2 B1192911 Intervenolin

Intervenolin

Cat. No. B1192911
M. Wt: 428.65
InChI Key: IOISSMFNVJUMMP-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Intervenolin is a natural potent inhibitor of H. pylori DHODH which has greater efficacy for treatment of H. pylori infection.

Scientific Research Applications

Antitumor and Antimicrobial Properties

  • Intervenolin, a natural quinolone, has shown potential as an antitumor agent. It selectively inhibits the growth of cancer cells cocultured with stromal cells compared to monocultured cells. This suggests that this compound could modulate the interaction between tumor and stromal cells, potentially controlling tumor progression (Kawada et al., 2013).
  • The compound also exhibits specific anti-Helicobacter pylori activities, indicating its potential as an antimicrobial agent (Abe et al., 2013).

Synthetic Derivatives and Molecular Studies

  • Synthesis of this compound has been achieved, utilizing thiocyanate-isothiocyanate rearrangement and Suzuki-Miyaura coupling. This synthetic approach allows for the production of its characteristic iminodithiocarbonate moiety and the geranyl side chain. Such synthetic methods could aid in creating more potent derivatives for further research and potential clinical applications (Abe et al., 2013).
  • Structure–activity relationship studies of this compound derivatives have led to the discovery of analogs that display specific anti-H. pylori activity and selective growth inhibition towards cancer cells, offering insights into the development of more effective treatments (Abe et al., 2013).

In Vivo Efficacy

  • In vivo studies using model mice have demonstrated that this compound can inhibit tumor tissue growth, highlighting its potential effectiveness in a living organism and suggesting possible applications in cancer therapy (Kawada et al., 2013).

properties

Molecular Formula

C24H32N2OS2

Molecular Weight

428.65

IUPAC Name

1-[[Bis(methylsulfanyl)methylideneamino]methyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methylquinolin-4-one

InChI

InChI=1S/C24H32N2OS2/c1-17(2)10-9-11-18(3)14-15-21-19(4)23(27)20-12-7-8-13-22(20)26(21)16-25-24(28-5)29-6/h7-8,10,12-14H,9,11,15-16H2,1-6H3/b18-14+

InChI Key

IOISSMFNVJUMMP-NBVRZTHBSA-N

SMILES

O=C1C(C)=C(C/C=C(C)/CC/C=C(C)\C)N(C/N=C(SC)/SC)C2=C1C=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Intervenolin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.